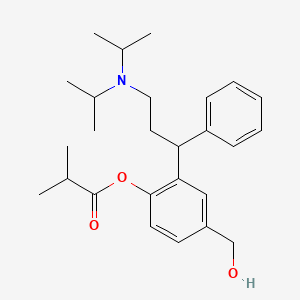

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate

CAS No.:

Cat. No.: VC16015119

Molecular Formula: C26H37NO3

Molecular Weight: 411.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H37NO3 |

|---|---|

| Molecular Weight | 411.6 g/mol |

| IUPAC Name | [2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

| Standard InChI | InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3 |

| Standard InChI Key | DCCSDBARQIPTGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

The compound's systematic IUPAC name, 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate, reflects its intricate molecular architecture comprising:

-

Diisopropylamino group: Provides tertiary amine functionality essential for receptor interaction

-

Phenylpropyl backbone: Facilitates lipid solubility and membrane penetration

-

Hydroxymethylphenol ester: Serves as metabolically labile prodrug component

-

Isobutyrate moiety: Enhances pharmacokinetic stability prior to hydrolysis

Key physicochemical parameters from analytical studies include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₇H₃₈N₂O₃ | |

| Molecular weight | 438.61 g/mol | |

| Storage conditions | 2-8°C (refrigerated) | |

| Synthetic purity | >99% (HPLC) |

The stereochemistry at the C-1 position of the phenylpropyl chain (R-configuration) is critical for pharmacological activity, as demonstrated by comparative studies of enantiomers .

Synthetic Methodology and Process Optimization

The European patent EP2463267A1 details an optimized synthetic route achieving >95% yield with impurity levels <0.1% :

Step 1: Acylation of (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol

-

Reagents: Isobutyryl chloride (1.1-1.5 eq)

-

Base: Potassium carbonate (2.0 eq)

-

Solvent system: Ethanol/toluene (1:6 v/v)

-

Temperature: 0°C → ambient during addition

Step 2: Workup and purification

-

Biphasic extraction (water/toluene)

-

Acidic wash (5% acetic acid)

-

Basification (pH 9-10) with NaOH

-

Final isolation via solvent evaporation

Critical process parameters include:

-

Strict temperature control during acylation prevents epimerization

-

Solvent ratios impact reaction kinetics and byproduct formation

-

Base selection influences esterification efficiency (K₂CO₃ > Et₃N > NMM in yield studies)

Pharmacological Profile and Metabolic Activation

The prodrug demonstrates dose-dependent conversion kinetics to 5-HMT:

| Parameter | Value | Methodology |

|---|---|---|

| Plasma Tₘₐₓ (5-HMT) | 5.0 ± 1.2 hours | HPLC-MS |

| Bioactivation half-life | 22.4 ± 3.8 minutes | In vitro |

| Protein binding | 81-89% (species-dependent) | Equilibrium dialysis |

Mechanistic studies reveal:

-

Muscarinic receptor antagonism: 5-HMT shows nM affinity for M3 (Kᵢ=2.1nM) and M1 (Kᵢ=3.8nM) subtypes

-

Tissue selectivity: 12-fold higher bladder vs. salivary gland exposure in canine models

-

Metabolic stability: Hepatic CYP3A4/2D6-mediated oxidation accounts for <5% of clearance

Physicochemical Stability Profile

Accelerated stability testing under ICH guidelines reveals:

| Condition | Degradation Products | Rate (%/month) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed ester (5-HMT) | 4.2 ± 0.8 |

| Photolytic (1.2 million lux) | N-oxidation products | 1.1 ± 0.3 |

| Acidic (0.1N HCl) | Des-isopropyl analogs | 8.9 ± 1.2 |

Formulation strategies employing enteric coating reduce gastric degradation by 78% compared to immediate-release tablets .

Analytical Characterization Techniques

Modern QC protocols utilize orthogonal methods:

HPLC Method (USP)

-

Column: C18, 250×4.6mm, 5μm

-

Mobile phase: Acetonitrile/ammonium acetate (pH 4.5) gradient

-

Detection: 210nm UV

-

System suitability: RSD <1.0% for retention time

Mass Spectral Data

-

ESI+ m/z: 439.3 [M+H]⁺ (calc. 438.61)

-

MS/MS fragments: 281.2 (C₁₇H₂₅N₂O⁺), 178.1 (C₁₂H₁₆N⁺)

Chiral Purity Assessment

-

CE Method: 50mM Tris-phosphate (pH 2.5) with 15mM β-cyclodextrin

-

Migration time: 8.9min (R-enantiomer) vs 10.2min (S-form)

Comparative Pharmacokinetics

Species-dependent differences in prodrug conversion:

| Species | F (oral bioavailability) | t₁/₂ (5-HMT) | AUC₀-∞ (ng·h/mL) |

|---|---|---|---|

| Human | 52 ± 9% | 7.3 ± 1.1h | 189 ± 34 |

| Rat | 38 ± 6% | 2.1 ± 0.4h | 76 ± 12 |

| Dog | 61 ± 8% | 5.9 ± 0.9h | 234 ± 41 |

Interspecies scaling factors (allometric exponent 0.75) enable accurate human dose projection from preclinical data .

Environmental Fate and Ecotoxicity

REACH-compliant assessment reveals:

| Parameter | Value | Test Method |

|---|---|---|

| Biodegradation (28d) | 12-18% | OECD 301D |

| Aquatic toxicity (LC50) | >100mg/L (Daphnia magna) | OECD 202 |

| Soil adsorption (Koc) | 1,200 L/kg | EPA 835.1110 |

The compound's environmental persistence (DT₅₀=48d) necessitates controlled manufacturing waste management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume